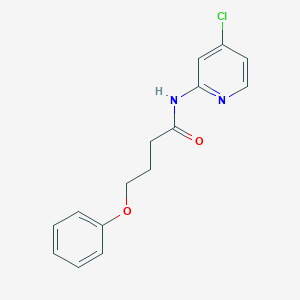![molecular formula C15H14N4O B7629017 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune disorders.
Mechanism of Action
BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages. 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to the suppression of cell proliferation and survival in cancer cells, as well as the modulation of immune responses in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of lymphoma and leukemia. It also exhibits efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus. In addition, this compound has been shown to modulate immune responses by inhibiting B-cell activation and cytokine production. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile. This compound has been extensively studied in preclinical models, providing a wealth of data on its efficacy and mechanism of action. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Future Directions
There are several future directions for the study of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide. One area of focus is the development of combination therapies that incorporate this compound with other drugs, such as immune checkpoint inhibitors or chemotherapy agents. Another area of interest is the investigation of this compound in other types of cancer and autoimmune disorders. Additionally, further preclinical studies are needed to fully understand the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to treatment.
Synthesis Methods
The synthesis of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material, 3,4-dimethylbenzoic acid, is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 6-amino-1,2,4-triazolo[4,3-a]pyridine to form the amide intermediate. Finally, the intermediate is treated with a coupling reagent to yield this compound.
Scientific Research Applications
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune disorders. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival in cancer cells. In vivo studies have demonstrated that this compound exhibits potent antitumor activity in xenograft models of lymphoma and leukemia. Additionally, this compound has shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.
Properties
IUPAC Name |
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)17-13-5-6-14-18-16-9-19(14)8-13/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPAIQLQAPMENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN3C=NN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)


![6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)

![2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid](/img/structure/B7628974.png)

![1-(2,6-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B7628983.png)

![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)
![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)

![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)
